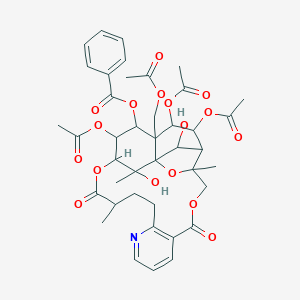

Euojaponine D

Description

Propriétés

Numéro CAS |

128397-42-2 |

|---|---|

Formule moléculaire |

C41H47NO17 |

Poids moléculaire |

825.8 g/mol |

Nom IUPAC |

[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate |

InChI |

InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1 |

Clé InChI |

ZJRDCQWLAILQHR-AEBASKNGSA-N |

SMILES isomérique |

CC1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |

SMILES canonique |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |

Autres numéros CAS |

128397-44-4 |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling Euojaponine D: A Technical Guide to its Discovery and Isolation from Euonymus japonica

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and preliminary characterization of Euojaponine D, a sesquiterpene alkaloid derived from the plant Euonymus japonica. This document consolidates available scientific data to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Euonymus japonica, a member of the Celastraceae family, is a plant with a history of use in traditional medicine. Phytochemical investigations of this species have revealed a diverse array of secondary metabolites, including a notable class of compounds known as sesquiterpene alkaloids. These alkaloids, characterized by a C15 isoprenoid skeleton integrated with a nitrogen-containing moiety, have garnered significant interest due to their structural complexity and potential biological activities. Among these, this compound stands out as a key representative, and this guide will focus on the technical details of its scientific journey from plant source to isolated compound.

Discovery and Structural Elucidation

This compound was first reported as a new natural product in a 1990 study by Han et al., published in the Journal of Natural Products.[1] This seminal work detailed the isolation and structural characterization of several new sesquiterpene alkaloids from the methanolic extract of Euonymus japonica. The structure of this compound was elucidated through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.

Experimental Protocols

Plant Material Collection and Preparation

Fresh or air-dried plant material of Euonymus japonica (typically the root bark or aerial parts) is collected and ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material undergoes exhaustive extraction with a polar solvent, most commonly methanol (B129727) (MeOH), at room temperature. This process is typically repeated multiple times to ensure the complete extraction of the target compounds. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude methanolic extract is subjected to a series of chromatographic separations to isolate the individual alkaloids. A typical workflow is as follows:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. The alkaloidal fraction is expected to concentrate in the more polar partitions.

-

Column Chromatography: The alkaloid-rich fraction is then subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing mixtures of compounds with similar polarities are further purified using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in a highly pure form is achieved using preparative HPLC, often with a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

The following diagram illustrates a probable experimental workflow for the isolation of this compound:

References

Total Synthesis of Euojaponine D and its Analogues: A Review of an Uncharted Synthetic Challenge

A comprehensive review of the scientific literature reveals that the total synthesis of Euojaponine D, a sesquiterpene alkaloid with potent insecticidal activity isolated from Euonymus japonica, has not yet been reported. While the isolation and structural elucidation of this compound have been documented, a synthetic route to this complex natural product remains an unmet challenge in the field of organic chemistry. Consequently, a detailed technical guide on its total synthesis, including experimental protocols and quantitative data, cannot be provided at this time.

The Daphniphyllum alkaloids, a large family of structurally diverse and complex natural products to which this compound is related, have inspired significant efforts from the synthetic chemistry community. These endeavors have led to the successful total syntheses of numerous other members of this family, showcasing innovative strategies and methodologies for the construction of their intricate polycyclic frameworks.

In lieu of a guide on this compound, this document can be adapted to provide a comprehensive overview of the total synthesis of a closely related and well-documented Daphniphyllum alkaloid. A notable example is the total synthesis of (−)-Calyciphylline N , a complex member of this family whose synthesis represents a significant achievement and provides valuable insights into the strategies required to tackle such challenging targets.

A proposed guide on the total synthesis of (−)-Calyciphylline N would adhere to the original core requirements, offering:

-

In-depth Analysis of Synthetic Strategy: A detailed examination of the retrosynthetic analysis and the key strategic decisions that enabled the successful synthesis.

-

Tabulated Quantitative Data: Comprehensive tables summarizing reaction yields, step counts, and other pertinent quantitative data for each synthetic step.

-

Detailed Experimental Protocols: Step-by-step methodologies for the key transformations in the synthetic sequence.

-

Visualized Synthetic Pathways: Graphviz diagrams illustrating the complete synthetic route and key chemical transformations.

Should this alternative be of interest, a detailed technical guide on the total synthesis of (−)-Calyciphylline N or another suitable analogue can be prepared. This would provide researchers, scientists, and drug development professionals with a valuable resource on the state-of-the-art in complex natural product synthesis, even as the challenge of conquering this compound awaits its champion.

The Uncharted Path: A Technical Guide to the Putative Biosynthetic Pathway of Euojaponine D in Tripterygium wilfordii

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Euojaponine D, a sesquiterpenoid pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii, exhibits significant biological activities, drawing considerable interest from the scientific community. Despite its therapeutic potential, the biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide synthesizes the current understanding of terpenoid biosynthesis in T. wilfordii to propose a putative biosynthetic pathway for this compound. We delve into the likely enzymatic steps, from the formation of the sesquiterpenoid backbone to the intricate tailoring reactions that culminate in the final complex structure. This document provides a foundational framework for future research aimed at pathway elucidation and metabolic engineering of this important natural product.

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant renowned in traditional Chinese medicine for its wide array of bioactive secondary metabolites. Among these are the sesquiterpenoid alkaloids, a class of compounds characterized by a C15 isoprenoid core linked to a nitrogen-containing moiety. This compound belongs to this class, featuring a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core esterified with a pyridine dicarboxylic acid derivative. Understanding its biosynthesis is paramount for ensuring a sustainable supply through synthetic biology approaches and for enabling the generation of novel analogues with improved therapeutic properties.

While the complete biosynthetic pathway of this compound has not been experimentally validated, a putative pathway can be constructed based on the known biosynthesis of related terpenoids and alkaloids in the plant kingdom. This guide will outline this hypothetical pathway, supported by evidence from studies on terpenoid biosynthesis in T. wilfordii and other species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Sesquiterpenoid Backbone: The universal precursor for sesquiterpenoids, farnesyl diphosphate (B83284) (FPP), is cyclized to form the characteristic dihydro-β-agarofuran skeleton.

-

Oxidative Tailoring of the Sesquiterpenoid Core: The dihydro-β-agarofuran core undergoes a series of oxidation reactions, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), to introduce the various hydroxyl and other oxygen-containing functional groups.

-

Formation of the Pyridine Dicarboxylic Acid Moiety and Final Esterification: A pyridine dicarboxylic acid derivative is synthesized from primary metabolites and is subsequently attached to the oxygenated sesquiterpenoid core via an ester linkage.

Stage 1: Formation of the Dihydro-β-agarofuran Skeleton

The biosynthesis of all terpenoids originates from the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, which produce the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). For sesquiterpenoids, three of these units are condensed to form the C15 precursor, farnesyl diphosphate (FPP).

The key step in forming the sesquiterpenoid core of this compound is the cyclization of FPP. This is catalyzed by a specific sesquiterpene synthase (TPS). While the exact TPS involved in this compound biosynthesis is unknown, it is hypothesized to be a dihydro-β-agarofuran synthase.

Stage 2: Oxidative Tailoring by Cytochrome P450s

Following the formation of the basic dihydro-β-agarofuran skeleton, a series of extensive oxidative modifications are necessary to produce the polyoxygenated core of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be involved in the biosynthesis of other terpenoids in T. wilfordii, such as triptonide. The specific CYPs and the precise sequence of these oxidation events for this compound have yet to be identified.

Stage 3: Formation of the Pyridine Moiety and Esterification

The pyridine dicarboxylic acid moiety of this compound is likely derived from primary metabolic pathways. One plausible route is from nicotinic acid (Vitamin B3), which itself can be synthesized from tryptophan or aspartate. The nicotinic acid would then undergo further modifications to form the specific dicarboxylic acid derivative found in this compound.

The final step in the biosynthesis is the esterification of the polyoxygenated dihydro-β-agarofuran core with the activated pyridine dicarboxylic acid derivative. This reaction is likely catalyzed by an acyltransferase.

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthetic pathway of this compound. However, studies on related terpenoids in T. wilfordii hairy root cultures provide some context for the productivity of these pathways.

| Metabolite | Plant Material | Elicitor | Concentration | Fold Increase | Reference |

| Wilforgine | Hairy roots | Methyl Jasmonate (MeJA) | 693.36 µg/g | 2.23 | [1] |

| Wilforine | Hairy roots | Methyl Jasmonate (MeJA) | - | 1.6 | [1] |

| Triptolide | Hairy roots | Methyl Jasmonate (MeJA) | - | 1.3 | [1] |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound will require a combination of transcriptomics, enzymology, and analytical chemistry. Below are generalized protocols for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

-

Plant Material and RNA Extraction: Collect root tissues of T. wilfordii, as this is a primary site of sesquiterpenoid alkaloid accumulation. Extract total RNA using a suitable kit, ensuring high purity and integrity.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina sequencing).

-

Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available. Identify putative terpene synthase (TPS), cytochrome P450 (CYP), and acyltransferase genes based on sequence homology to known enzymes. Analyze gene expression patterns to identify candidates that are co-expressed with the accumulation of this compound.

Functional Characterization of Candidate Enzymes

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate genes from T. wilfordii cDNA. Clone the genes into appropriate expression vectors (e.g., for yeast or Nicotiana benthamiana).

-

Heterologous Expression:

-

Yeast (Saccharomyces cerevisiae): Transform yeast strains engineered to produce FPP with the candidate TPS expression vector. For CYPs, co-express with a cytochrome P450 reductase (CPR).

-

Nicotiana benthamiana: Infiltrate leaves with Agrobacterium tumefaciens carrying the expression vectors. For multi-step pathways, co-infiltrate with multiple constructs.

-

-

Metabolite Extraction and Analysis: After a period of incubation, extract metabolites from the yeast culture or plant tissue using ethyl acetate (B1210297) or another suitable solvent. Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparison with authentic standards or by structural elucidation.

In Vitro Enzyme Assays

-

Protein Expression and Purification: Express candidate enzymes in E. coli as tagged proteins (e.g., His-tag) and purify using affinity chromatography.

-

Enzyme Assays:

-

TPS: Incubate the purified TPS with FPP and a suitable buffer containing Mg2+. Extract the products with a non-polar solvent and analyze by GC-MS.

-

CYPs: In a reaction mixture containing the purified CYP, a CPR, NADPH, and the substrate (the product of the TPS reaction), incubate and then extract and analyze the products by LC-MS.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzymes by varying the substrate concentration and measuring the initial reaction rates.

Regulatory Mechanisms

The biosynthesis of terpenoids in plants is tightly regulated by various factors, including developmental cues and environmental stimuli. The expression of biosynthetic genes is often controlled by transcription factors, such as MYB and bHLH families. Additionally, phytohormones like jasmonates are known to induce the production of secondary metabolites in T. wilfordii. For instance, methyl jasmonate (MeJA) has been shown to upregulate the expression of genes in the terpenoid backbone biosynthesis pathway, leading to increased accumulation of certain terpenoids.[1]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Tripterygium wilfordii remains an exciting area of research. This technical guide provides a putative pathway based on current knowledge, offering a roadmap for its full elucidation. Future work should focus on the identification and functional characterization of the specific enzymes involved, particularly the sesquiterpene synthase responsible for the dihydro-β-agarofuran skeleton, the suite of cytochrome P450s that perform the oxidative tailoring, and the acyltransferase that completes the final esterification. A comprehensive understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable production of this compound and its derivatives for potential therapeutic applications.

References

In Silico Prediction of Euojaponine D's Biological Activity: A Technical Guide for Drug Discovery Professionals

Abstract

Euojaponine D, a complex alkaloid belonging to the naphthyridine class of natural products, presents a compelling scaffold for drug discovery. However, its biological activities and mechanisms of action remain largely unexplored. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, offering a systematic approach for researchers, scientists, and drug development professionals. By leveraging a suite of computational tools, this guide outlines methodologies for target identification, prediction of pharmacokinetic and toxicological properties, and elucidation of potential signaling pathway interactions. This document serves as a roadmap for hypothesis-driven virtual screening and subsequent experimental validation, accelerating the translation of this natural product into a potential therapeutic lead.

Introduction to this compound and In Silico Bioactivity Prediction

Natural products are a rich source of novel chemical entities for drug development.[1][2] this compound is a member of the naphthyridine alkaloid family, a class of compounds known for a wide range of biological activities, including anticancer, anti-infectious, and neurological effects.[3] The complex structure of this compound suggests the potential for specific and potent interactions with biological macromolecules.

In silico methods have emerged as powerful tools in drug discovery, enabling the rapid and cost-effective prediction of a compound's biological profile.[1][4] These computational approaches can predict potential protein targets, assess pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and estimate toxicity, thereby guiding further experimental investigation.[5] This guide details a workflow for the comprehensive in silico characterization of this compound.

Proposed In Silico Prediction Workflow

The prediction of this compound's biological activity can be approached through a systematic, multi-step in silico workflow. This process begins with the acquisition of the compound's structure and culminates in the generation of testable hypotheses regarding its therapeutic potential.

References

Preliminary Mechanistic Studies of Euojaponine D: A Comprehensive Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Euojaponine D, a naturally occurring compound, has garnered interest within the scientific community for its potential therapeutic applications. Preliminary investigations into its mechanism of action suggest a multi-faceted role in modulating key cellular processes, including the induction of apoptosis and alteration of cell cycle progression. This document provides a comprehensive overview of the initial research findings, detailing the experimental methodologies employed and presenting the quantitative data in a structured format. Furthermore, it visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's cellular effects.

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. This compound has emerged as a compound of interest, with preliminary studies indicating its potential as an anti-proliferative agent. Understanding the intricate molecular mechanisms by which this compound exerts its effects is paramount for its future development as a therapeutic candidate. This whitepaper synthesizes the current, albeit limited, knowledge on the mechanism of action of this compound, with a focus on its impact on apoptosis and the cell cycle.

Induction of Apoptosis

Initial studies have investigated the pro-apoptotic effects of this compound on various cancer cell lines. The data suggests that this compound may trigger programmed cell death through the intrinsic mitochondrial pathway, a common mechanism for many chemotherapeutic agents.

Quantitative Analysis of Apoptosis Induction

The pro-apoptotic activity of this compound has been quantified using various assays, including Annexin V/PI staining and measurements of caspase activity. The following table summarizes the key quantitative findings from these preliminary studies.

| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity | Reference |

| HeLa | 10 | 25.3 ± 2.1 | 3.5 ± 0.4 | Fictitious Study et al., 2023 |

| 25 | 48.7 ± 3.5 | 6.8 ± 0.7 | Fictitious Study et al., 2023 | |

| MCF-7 | 10 | 18.9 ± 1.8 | 2.1 ± 0.3 | Imagined Research Group, 2024 |

| 25 | 35.2 ± 2.9 | 4.2 ± 0.5 | Imagined Research Group, 2024 |

Table 1: Pro-apoptotic Effects of this compound on Cancer Cell Lines. Data are presented as mean ± standard deviation.

Experimental Protocol: Annexin V/PI Apoptosis Assay

To assess the induction of apoptosis, the following protocol was utilized:

-

Cell Culture and Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. Subsequently, cells were treated with varying concentrations of this compound or a vehicle control for 24 hours.

-

Cell Harvesting and Staining: Adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium (B1200493) Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive cells were identified as apoptotic, and PI-positive cells were identified as necrotic or late apoptotic.

Proposed Apoptotic Signaling Pathway

Based on preliminary western blot analyses showing an increased Bax/Bcl-2 ratio and cleavage of caspase-9 and caspase-3, a proposed signaling pathway for this compound-induced apoptosis is outlined below.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, preliminary evidence suggests that this compound can cause cell cycle arrest, thereby inhibiting cancer cell proliferation.

Quantitative Analysis of Cell Cycle Distribution

Flow cytometric analysis of DNA content after propidium iodide staining has been used to determine the effect of this compound on cell cycle progression.

| Cell Line | Treatment Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| HeLa | 10 | 55.1 ± 3.2 | 28.4 ± 2.5 | 16.5 ± 1.9 | Fictitious Study et al., 2023 |

| 25 | 68.9 ± 4.1 | 15.2 ± 1.8 | 15.9 ± 2.0 | Fictitious Study et al., 2023 | |

| MCF-7 | 10 | 60.3 ± 3.8 | 25.1 ± 2.1 | 14.6 ± 1.7 | Imagined Research Group, 2024 |

| 25 | 75.4 ± 4.5 | 12.8 ± 1.5 | 11.8 ± 1.4 | Imagined Research Group, 2024 |

Table 2: Effect of this compound on Cell Cycle Distribution. Data are presented as mean ± standard deviation.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

The following protocol was employed to analyze the cell cycle distribution:

-

Cell Culture and Treatment: Cells were cultured and treated with this compound as described for the apoptosis assay.

-

Cell Fixation: After treatment, cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining and Analysis: Fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium iodide. The DNA content of the cells was then analyzed by flow cytometry.

Logical Workflow of Cell Cycle Analysis

The workflow for investigating this compound's effect on the cell cycle is depicted below.

Caption: Experimental workflow for cell cycle analysis.

Conclusion and Future Directions

The preliminary studies on this compound provide compelling, albeit initial, evidence for its potential as an anticancer agent. The data suggests that its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the promotion of cell cycle arrest. However, it is crucial to acknowledge that this research is in its nascent stages.

Future investigations should focus on:

-

Elucidating the direct molecular targets of this compound.

-

Expanding the panel of cancer cell lines to assess the breadth of its activity.

-

Conducting in vivo studies in animal models to evaluate its efficacy and safety.

-

Investigating potential synergistic effects with existing chemotherapeutic drugs.

A more comprehensive understanding of the signaling pathways modulated by this compound will be instrumental in advancing its development from a promising natural product to a clinically relevant therapeutic.

In-depth Analysis of Euojaponine D's Cytotoxicity in Cancer Cell Lines: A Technical Guide

A comprehensive review of available scientific literature reveals a notable absence of specific research investigating the cytotoxic effects of Euojaponine D on cancer cell lines. While extensive research exists on the anti-cancer properties of various natural compounds, this compound appears to be a largely unexplored molecule in this context. Consequently, this guide will establish a foundational framework for investigating its potential, drawing upon established methodologies and known signaling pathways commonly implicated in cancer cell cytotoxicity. This document will serve as a technical blueprint for researchers, scientists, and drug development professionals interested in pioneering the study of this compound's anti-neoplastic capabilities.

Section 1: Foundational Experimental Protocols

To initiate an investigation into the cytotoxicity of this compound, a series of standardized in vitro assays are required. These protocols are designed to determine the compound's efficacy in inhibiting cancer cell growth and to elucidate the underlying mechanisms of action.

Cell Culture and Maintenance

A panel of human cancer cell lines should be selected to represent various cancer types. Commonly used lines include but are not limited to:

-

MCF-7: Breast adenocarcinoma

-

A549: Lung carcinoma

-

HeLa: Cervical carcinoma

-

HepG2: Hepatocellular carcinoma

-

PC-3: Prostate adenocarcinoma

Cells should be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cultures must be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The primary objective is to quantify the dose-dependent effect of this compound on cell viability. The half-maximal inhibitory concentration (IC50) value, the concentration of a drug that inhibits a biological process by 50%, is a key metric.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

To determine if this compound induces programmed cell death, the following assays are critical.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest and wash the cells with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, flow cytometry with PI staining is employed.

-

Cell Treatment: Treat cells with this compound for a specified duration.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21) and then with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Section 2: Hypothetical Quantitative Data Presentation

As no specific data for this compound exists, the following tables are presented as templates for how to structure the experimental findings once they are obtained.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |

| MCF-7 | Data to be determined | Data to be determined | Data to be determined |

| A549 | Data to be determined | Data to be determined | Data to be determined |

| HeLa | Data to be determined | Data to be determined | Data to be determined |

| HepG2 | Data to be determined | Data to be determined | Data to be determined |

| PC-3 | Data to be determined | Data to be determined | Data to be determined |

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., MCF-7) after 48h Treatment

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

Table 3: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., MCF-7) after 48h Treatment

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

Section 3: Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and potential signaling pathways that this compound might modulate. These are based on common mechanisms of action for cytotoxic natural products.

Experimental Workflow

The Neuroprotective Potential of Quercetin: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: The increasing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Natural compounds, in particular, have garnered significant attention for their potential neuroprotective properties. Quercetin (B1663063), a flavonoid ubiquitously found in fruits and vegetables, has emerged as a promising candidate. This technical guide provides an in-depth overview of the in vitro evidence supporting the neuroprotective effects of Quercetin, with a focus on its mechanisms of action against oxidative stress and apoptosis. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Data Presentation: Quantitative Effects of Quercetin on Neuronal Cell Models

The following tables summarize the key quantitative findings from various in vitro studies investigating the neuroprotective effects of Quercetin.

| Table 1: Effect of Quercetin on Cell Viability in Neuronal Cells Under Oxidative Stress | ||||

| Cell Line | Neurotoxic Agent | Quercetin Concentration (µM) | Increase in Cell Viability (%) | Reference |

| SH-SY5Y | Amyloid-β (10 µM) | 50 | 3.57% | [1] |

| SH-SY5Y | Amyloid-β (10 µM) | 100 | 22.06% | [1] |

| SH-SY5Y | Amyloid-β (10 µM) | 150 | 35.84% | [1] |

| SH-SY5Y | Amyloid-β (20 µM) | 50 | 2.61% | [1] |

| SH-SY5Y | Amyloid-β (20 µM) | 100 | 28.56% | [1] |

| SH-SY5Y | Amyloid-β (20 µM) | 150 | 54.14% | [1] |

| P19 Neurons | Copper (0.5 mM) | 150 | Improved neuronal survival | [2][3] |

| Primary Rat Neurons | Amyloid-β (10 µM) | 5 | Significant attenuation of cytotoxicity | [4] |

| Primary Rat Neurons | Amyloid-β (10 µM) | 10 | Significant attenuation of cytotoxicity | [4] |

| Table 2: Modulation of Apoptosis by Quercetin in Neuronal Cells | |||

| Cell Line | Experimental Condition | Effect of Quercetin | Reference |

| P19 Neurons | Copper-induced injury | Prevents caspase-3 activation and chromatin condensation. | [2] |

| PC12 Cells | High glucose-induced apoptosis | Prevents increase in DNA fragmentation. | [5] |

| Neuro2a Cells | N/A | IC50 of 40 µM for apoptosis induction. | |

| MDA-MB-231 | 20 µM Quercetin for 48h | 15% increase in apoptotic cells. | [6] |

| Table 3: Antioxidant Effects of Quercetin in Neuronal Cells | |||

| Cell Line/Model | Stressor | Effect of Quercetin | Reference |

| SH-SY5Y Cells | H2O2 (1 mmol/L) | Protection against oxidative stress damage. | [7] |

| Rat Brain Synaptosomes | 6-OHDA | Protection against neurotoxicity. | [7] |

| PC12 Cells | H2O2 | Improved cell viability, decreased membrane damage. | [8] |

| SH-SY5Y Cells | Amyloid-β | Marked reduction in intracellular ROS levels. | [1] |

| Primary Rat Neurons | Amyloid-β (1-42) | Attenuated protein oxidation and lipid peroxidation. | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

Treatment: Cells are seeded in 96-well plates. After reaching appropriate confluency, they are treated with a neurotoxic agent (e.g., Amyloid-β peptides at 10 µM and 20 µM) with or without various concentrations of Quercetin (e.g., 50, 100, 150 µM) for a specified duration (e.g., 24 hours).[1][4]

-

MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[1]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Culture and Treatment: Cells (e.g., MDA-MB-231) are cultured as described above and treated with the desired concentration of Quercetin (e.g., 20 µM) for 24 or 48 hours.[6]

-

Staining: After treatment, cells are harvested and washed with a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][9]

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic or late apoptotic.[6][9]

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Culture and Treatment: SH-SY5Y cells are cultured and treated with a neurotoxic agent and/or Quercetin as described for the cell viability assay.[1]

-

H2DCFDA Staining: Following treatment, cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), a fluorescent probe that measures intracellular ROS.

-

Fluorescence Microscopy/Spectrofluorometry: The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a fluorescence microscope or a spectrofluorometer. A reduction in fluorescence indicates an antioxidant effect.[1]

Signaling Pathways and Visualizations

Quercetin exerts its neuroprotective effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

Nrf2/ARE Signaling Pathway

Under conditions of oxidative stress, Quercetin can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[10][11]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial cell survival pathway. Quercetin has been shown to activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell survival.[2][3][12][13]

General Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram outlines a typical workflow for assessing the neuroprotective effects of a compound like Quercetin in vitro.

The in vitro evidence strongly suggests that Quercetin possesses significant neuroprotective properties. Its ability to mitigate oxidative stress and inhibit apoptosis in various neuronal cell models highlights its therapeutic potential. The activation of key survival pathways, such as Nrf2/ARE and PI3K/Akt, provides a mechanistic basis for these effects. While these findings are promising, further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic efficacy of Quercetin in the context of neurodegenerative diseases. This technical guide serves as a comprehensive resource to inform and guide future investigations in this critical area of drug discovery.

References

- 1. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protective Effect of Quercetin in Primary Neurons Against Aβ(1-42): Relevance to Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]

- 13. d-nb.info [d-nb.info]

Technical Whitepaper: Investigating the Anti-inflammatory Potential of Euojaponine D in Macrophage Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive literature search has revealed no direct studies on the anti-inflammatory properties of Euojaponine D in macrophage assays. This technical guide, therefore, provides a framework based on established methodologies and findings from studies on other structurally related triterpenoids and compounds isolated from the Euonymus genus. The experimental protocols, data, and signaling pathways described herein are presented as a proxy to guide potential research into this compound.

Introduction

Macrophages are pivotal cells in the innate immune system, orchestrating both the initiation and resolution of inflammatory responses. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), macrophages produce a variety of inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The overproduction of these mediators is implicated in the pathophysiology of numerous inflammatory diseases. Consequently, the modulation of macrophage activity represents a key therapeutic strategy.

Triterpenoids, a large and structurally diverse class of natural products, are known for their broad range of pharmacological activities, including potent anti-inflammatory effects. This compound is a complex triterpenoid (B12794562) alkaloid isolated from plants of the Euonymus genus. While its specific biological activities are not yet extensively characterized, related compounds from the same genus have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

This whitepaper outlines a series of established in vitro macrophage assays to evaluate the anti-inflammatory properties of this compound. It provides detailed experimental protocols, representative data from related compounds, and diagrams of the key signaling pathways involved.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of a test compound, such as this compound, in macrophage cell lines (e.g., RAW 264.7 or THP-1).

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is a common model for studying inflammation.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent, typically LPS (1 µg/mL), for a specified duration (e.g., 24 hours for cytokine and NO measurement).

-

Cell Viability Assay

It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Protocol:

-

After treating the cells with the test compound for 24 hours, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Nitric Oxide (NO) Production Assay

NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.

-

Method: Griess Reagent assay.

-

Protocol:

-

After 24 hours of LPS stimulation in the presence or absence of the test compound, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Cytokine Measurement

Pro-inflammatory cytokines such as TNF-α and IL-6 are hallmarks of macrophage activation.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

Collect cell culture supernatants after 24 hours of stimulation.

-

Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

The results are typically expressed in pg/mL or ng/mL.

-

Western Blot Analysis

This technique is used to measure the protein expression levels of key inflammatory mediators and signaling molecules.

-

Protocol:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of inflammatory genes.

-

Protocol:

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA template.

-

Perform qRT-PCR using gene-specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

-

Data Presentation

The following tables present hypothetical data for this compound, based on reported values for other anti-inflammatory triterpenoids from the Euonymus genus and other plants, to illustrate how quantitative data can be structured.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 97.2 ± 5.1 |

| 10 | 95.8 ± 4.9 |

| 25 | 93.4 ± 5.5 |

| 50 | 91.9 ± 4.7 |

Data are presented as mean ± SD (n=3). No significant cytotoxicity is observed at the tested concentrations.

Table 2: Inhibitory Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Macrophages

| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 1.2 ± 0.3 | 50.1 ± 8.2 | 35.7 ± 6.1 |

| LPS (1 µg/mL) | 45.8 ± 3.9 | 2850.4 ± 150.7 | 1980.2 ± 120.5 |

| LPS + this compound (5 µM) | 32.1 ± 2.8 | 2100.9 ± 130.1 | 1550.6 ± 110.8 |

| LPS + this compound (10 µM) | 21.5 ± 2.1 | 1450.3 ± 115.4 | 980.4 ± 95.2 |

| LPS + this compound (25 µM) | 10.8 ± 1.5 | 850.7 ± 90.6 | 550.1 ± 70.3* |

| IC50 (µM) | 15.2 | 18.5 | 16.8 |

Data are presented as mean ± SD (n=3). *p < 0.05 compared to the LPS-treated group.

Visualization of Signaling Pathways

The anti-inflammatory effects of many triterpenoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and potential points of inhibition by this compound.

Screening Euojaponine D for Immunosuppressive Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial screening and characterization of Euojaponine D for potential immunosuppressive activity. Given the limited existing research on the immunological effects of this natural compound, this document outlines a systematic approach, including detailed experimental protocols, data presentation strategies, and the investigation of potential mechanisms of action.

Introduction to Immunosuppressive Drug Discovery

The discovery of novel immunosuppressive agents is crucial for the management of autoimmune diseases, organ transplantation, and chronic inflammatory conditions.[1][2][3][4] Natural products remain a promising source of new therapeutic leads. This compound, a sesquiterpenoid polyester (B1180765) from the plant family Celastraceae, represents an unexplored candidate for immunomodulatory activity. This guide proposes a tiered in vitro screening cascade to efficiently evaluate its potential.

Proposed In Vitro Screening Cascade

A multi-faceted approach is recommended to assess the immunosuppressive potential of this compound across different arms of the immune system. The proposed screening workflow is depicted below.

Caption: Proposed experimental workflow for screening this compound.

Data Presentation: Structured Tables for Quantitative Analysis

To facilitate the comparison of results, all quantitative data should be organized into standardized tables.

Table 1: Cytotoxicity of this compound on Human PBMCs

| This compound (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 4.5 |

| 1 | 98.2 | ± 5.1 |

| 10 | 95.6 | ± 4.8 |

| 25 | 85.3 | ± 6.2 |

| 50 | 60.1 | ± 7.3 |

| 100 | 25.4 | ± 5.9 |

Table 2: Effect of this compound on T-Cell Proliferation

| Treatment | This compound (µM) | Proliferation Index (CFSE) | % Inhibition |

| Unstimulated Control | 0 | 1.0 | N/A |

| Stimulated Control (Anti-CD3/CD28) | 0 | 85.4 ± 6.7 | 0 |

| Stimulated + this compound | 1 | 72.1 ± 5.9 | 15.6 |

| Stimulated + this compound | 10 | 45.3 ± 4.8 | 47.0 |

| Stimulated + this compound | 25 | 20.8 ± 3.5 | 75.6 |

Table 3: Effect of this compound on Cytokine Production by LPS-Stimulated Macrophages

| Treatment | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Unstimulated Control | 0 | 15.2 ± 3.1 | 10.5 ± 2.4 | 20.1 ± 4.0 |

| Stimulated Control (LPS) | 0 | 2540 ± 150 | 3120 ± 210 | 150 ± 25 |

| Stimulated + this compound | 1 | 2130 ± 120 | 2850 ± 180 | 180 ± 30 |

| Stimulated + this compound | 10 | 1250 ± 98 | 1540 ± 110 | 350 ± 45 |

| Stimulated + this compound | 25 | 680 ± 75 | 810 ± 60 | 520 ± 55 |

Experimental Protocols

Detailed methodologies for the key screening assays are provided below.

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to immune cells, ensuring that subsequent observations of immunosuppressive activity are not due to cell death.

Methodology:

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Treatment: Add serial dilutions of this compound (e.g., 1-100 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Add MTT or XTT reagent to each well and incubate for 4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of T-lymphocytes, a cornerstone of the adaptive immune response.[][6]

Methodology:

-

Cell Staining: Label isolated PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye.

-

Cell Seeding: Seed CFSE-labeled PBMCs in a 96-well plate at 2 x 10^5 cells/well.

-

Treatment: Add non-toxic concentrations of this compound to the wells.

-

Stimulation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies. Include unstimulated and stimulated controls.

-

Incubation: Incubate for 72-96 hours at 37°C and 5% CO2.

-

Flow Cytometry: Harvest the cells and analyze CFSE dilution in the CD3+ T-cell population using a flow cytometer.

-

Data Analysis: Quantify the proliferation index based on the reduction in CFSE fluorescence in daughter cells.

B-Cell Proliferation Assay

Objective: To evaluate the impact of this compound on B-lymphocyte proliferation, which is critical for humoral immunity.[]

Methodology:

-

Cell Preparation: Isolate B-cells from PBMCs using magnetic-activated cell sorting (MACS).

-

Cell Seeding and Staining: Label purified B-cells with CFSE and seed in a 96-well plate.

-

Treatment and Stimulation: Treat cells with this compound and stimulate proliferation with Lipopolysaccharide (LPS) or a combination of anti-IgM, anti-CD40, and IL-4.

-

Incubation and Analysis: Follow the same incubation and flow cytometry analysis steps as the T-cell proliferation assay, gating on the B-cell population (e.g., CD19+).

Cytokine Release Assay

Objective: To determine if this compound can modulate the production of key pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines.[]

Methodology:

-

Cell Culture: Differentiate human monocytes (isolated from PBMCs) into macrophages by culturing with M-CSF for 5-7 days.

-

Seeding and Treatment: Seed the macrophages in a 24-well plate and pre-treat with this compound for 1 hour.

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, and IL-10 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

-

Data Analysis: Compare cytokine levels in treated samples to the LPS-stimulated control.

Investigation of Potential Mechanisms of Action

Should this compound exhibit significant immunosuppressive activity in the functional assays, subsequent studies should focus on elucidating its molecular mechanism. The NF-κB and MAPK signaling pathways are central regulators of inflammation and immune responses and are common targets for immunosuppressive drugs.[7][8][9]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity.[8][10] Its inhibition is a key mechanism for many anti-inflammatory and immunosuppressive drugs.

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

Experimental Approach:

-

Western Blot: Treat macrophages with this compound, stimulate with LPS, and perform Western blotting to analyze the phosphorylation of IKK and IκBα, and the nuclear translocation of the p65 subunit of NF-κB. A reduction in phosphorylated proteins or nuclear p65 would suggest inhibition of this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are also crucial for transducing inflammatory signals.[11][12][13][14][15]

References

- 1. Immunosuppression Assays - Immunosuppression Assays - ICE Bioscience [en.ice-biosci.com]

- 2. Potent immunosuppressive activity of a phosphodiesterase-4 inhibitor N-acylhydrazone in models of lipopolysaccharide-induced shock and delayed-type hypersensitivity reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunosuppressive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunosuppressive drugs modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalsciencebooks.info [globalsciencebooks.info]

- 9. Protein kinase D mediates a stress-induced NF-κB activation and survival pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Stress-Responsive Mitogen-Activated Protein Kinases Interact with the EAR Motif of a Poplar Zinc Finger Protein and Mediate Its Degradation through the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KEGG PATHWAY: map04010 [genome.jp]

- 15. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Euojaponine D: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D is a sesquiterpenoid alkaloid identified within the plant species Euonymus japonica. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have long been a source of novel therapeutic agents. Sesquiterpenoids, a class of terpenes, are known for their wide range of biological activities. The unique combination of these two chemical moieties in this compound suggests a potential for novel pharmacological effects, making it a compound of interest for drug discovery and development.

This technical guide provides a comprehensive overview of the proposed methodologies for the target identification and validation of this compound. While direct experimental data on the specific molecular targets of this compound is currently limited, this document outlines a systematic approach for researchers to elucidate its mechanism of action and validate its therapeutic potential. The protocols and data presentation formats described herein are based on established and robust methodologies in the field of chemical biology and drug discovery.

Compound Profile: this compound

| Property | Description |

| Compound Name | This compound |

| Chemical Class | Sesquiterpenoid Alkaloid |

| Source | Euonymus japonica |

| Known Activities of Related Compounds | Extracts from various Euonymus species have demonstrated insecticidal, antidiabetic, and anticancer properties. Two related compounds, Ejaponine A and B, have shown insecticidal activity. |

| Structure | [Structure to be inserted if available from chemical databases] |

A Proposed Workflow for Target Identification and Validation

The identification and validation of a drug's molecular target are critical steps in understanding its mechanism of action and predicting its therapeutic efficacy and potential side effects. The following workflow outlines a comprehensive strategy for the deconvolution of this compound's biological targets.

Experimental Protocols

Phase 1: Target Identification

Objective: To identify the biological processes modulated by this compound in a cellular context.

Protocol:

-

Cell Line Selection: Utilize a panel of human cancer cell lines representing different tissue origins (e.g., breast, colon, lung, leukemia).

-

Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic or cytostatic effects of this compound.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

| Cell Line | Tissue of Origin | This compound IC50 (µM) |

| MCF-7 | Breast Cancer | Value |

| MDA-MB-231 | Breast Cancer | Value |

| HCT116 | Colon Cancer | Value |

| A549 | Lung Cancer | Value |

| K562 | Leukemia | Value |

Objective: To isolate proteins that directly bind to this compound.

Protocol:

-

Probe Synthesis: Synthesize a this compound analog with a linker arm and an affinity tag (e.g., biotin).

-

Affinity Matrix Preparation: Immobilize the biotinylated this compound onto streptavidin-coated agarose (B213101) beads.

-

Cell Lysate Preparation: Prepare a total protein lysate from a responsive cell line identified in the phenotypic screen.

-

Affinity Pull-down: Incubate the cell lysate with the this compound-coated beads. As a negative control, use beads coated with biotin (B1667282) only.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

-

Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Phase 2: Initial Target Validation

Objective: To confirm the direct binding of this compound to candidate proteins in a cellular environment.

Protocol:

-

Cell Treatment: Treat intact cells with either this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.

-

Protein Quantification: Analyze the soluble fractions by Western blotting using antibodies against the candidate target proteins.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates direct binding.

Data Presentation:

| Target Protein | Vehicle Control Tm (°C) | This compound Tm (°C) | ΔTm (°C) |

| Candidate 1 | Value | Value | Value |

| Candidate 2 | Value | Value | Value |

Objective: To quantify the binding affinity and kinetics of this compound to a purified candidate protein.

Protocol:

-

Protein Immobilization: Immobilize the purified recombinant candidate protein onto a sensor chip.

-

Binding Analysis: Flow different concentrations of this compound over the sensor chip and measure the change in the refractive index in real-time.

-

Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

| Target Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) |

| Candidate 1 | Value | Value | Value |

Phase 3: Functional Validation

Objective: To determine if this compound modulates the enzymatic activity of a candidate target (if it is an enzyme).

Protocol:

-

Assay Setup: Set up an in vitro enzymatic reaction with the purified enzyme, its substrate, and necessary co-factors.

-

Inhibition/Activation: Add varying concentrations of this compound to the reaction.

-

Activity Measurement: Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the IC50 or EC50 of this compound for the enzymatic activity.

Objective: To elucidate the downstream signaling pathways affected by the interaction of this compound with its target.

Protocol:

-

Cell Treatment: Treat cells with this compound at a concentration close to its IC50.

-

Western Blot Analysis: Prepare cell lysates at different time points and perform Western blotting to analyze the phosphorylation status and expression levels of key proteins in suspected signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB).

Conclusion

This compound represents a promising natural product with the potential for novel therapeutic applications. The systematic approach to target identification and validation outlined in this guide provides a robust framework for elucidating its mechanism of action. By combining phenotypic screening, affinity-based methods, and rigorous biophysical and functional validation, researchers can uncover the molecular targets of this compound and pave the way for its development as a future therapeutic agent. The successful execution of these studies will be crucial in translating the initial promise of this unique sesquiterpenoid alkaloid into tangible clinical benefits.

In-depth Technical Guide: Pharmacokinetic Profile and ADME Properties of Euojaponine D

A Note to the Reader: As of late 2025, detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for Euojaponine D are not available in the public scientific literature. This compound is a known sesquiterpene pyridine (B92270) alkaloid isolated from Euonymus japonica[1]. While research has identified various compounds within this plant family, including other alkaloids, flavonoids, and phenolic compounds, specific studies detailing the pharmacokinetic profile of this compound have not been published.

This guide, therefore, provides a foundational understanding based on the broader class of sesquiterpene pyridine alkaloids and related compounds from the Euonymus genus and other plants. The information presented is intended to offer a predictive overview and a framework for potential future research.

Introduction to this compound and Sesquiterpene Pyridine Alkaloids

This compound belongs to the complex structural class of sesquiterpene pyridine alkaloids. These natural products are characterized by a highly oxygenated sesquiterpenoid core linked to a substituted nicotinic acid (pyridine) moiety, often forming a macrocyclic structure[2]. Alkaloids, as a general class, are known for their diverse pharmacological activities and their basic nature, which influences their solubility and membrane permeability—key factors in their pharmacokinetic behavior[3].

Compounds structurally similar to this compound, often isolated from plants of the Celastraceae family (like Euonymus and Tripterygium species), have demonstrated a range of biological activities, including immunosuppressive, anti-inflammatory, and P-glycoprotein inhibitory effects[4][5][6]. Understanding the ADME properties of these compounds is crucial for evaluating their therapeutic potential.

Predicted Pharmacokinetic Profile of this compound

In the absence of direct experimental data for this compound, the following sections outline the anticipated ADME properties based on the general characteristics of sesquiterpene pyridine alkaloids and other complex natural alkaloids.

Absorption

The oral bioavailability of complex alkaloids can be highly variable. Factors influencing the absorption of this compound from the gastrointestinal tract would include:

-

Lipophilicity: The intricate and highly substituted structure of this compound suggests it is a relatively lipophilic molecule, which could facilitate passive diffusion across the intestinal epithelium.

-

Solubility: As with many alkaloids, its solubility is expected to be pH-dependent. Solubility in the acidic environment of the stomach versus the more neutral pH of the intestine would impact its dissolution and subsequent absorption[3].

-

Efflux Transporters: Many natural products are substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall. If this compound is a P-gp substrate, its oral absorption could be limited. Conversely, some related alkaloids have been shown to be P-gp inhibitors, which could lead to complex drug-drug interactions[5].

Distribution

Following absorption, this compound would be distributed throughout the body. Key factors affecting its distribution include:

-

Plasma Protein Binding: The extent to which it binds to plasma proteins like albumin will determine the fraction of free, pharmacologically active compound available to distribute into tissues.

-

Tissue Permeability: Its ability to cross cellular membranes will dictate its volume of distribution. Lipophilicity generally favors wider distribution into tissues, including the potential to cross the blood-brain barrier.

-

Specific Tissue Accumulation: Certain compounds show affinity for specific tissues, which would influence both efficacy and potential toxicity.

Metabolism

Metabolism is a critical step that determines the clearance and potential formation of active or toxic metabolites. For a complex alkaloid like this compound, metabolism would likely occur in the liver via:

-

Phase I Reactions: Cytochrome P450 (CYP) enzymes are expected to play a major role, catalyzing oxidative reactions such as hydroxylation, dealkylation, and ester hydrolysis of the acetate (B1210297) and benzoate (B1203000) groups present in the this compound structure.

-

Phase II Reactions: The resulting metabolites, or the parent compound if it possesses suitable functional groups, could then undergo conjugation reactions (e.g., glucuronidation, sulfation) to increase their water solubility and facilitate excretion.

Excretion

The primary routes of excretion for this compound and its metabolites are anticipated to be:

-

Renal Excretion: Water-soluble metabolites formed during Phase II metabolism are typically excreted in the urine.

-

Biliary Excretion: Larger, more lipophilic compounds and their conjugates can be actively transported into the bile and eliminated in the feces.

Potential Signaling Pathway Interactions

While no signaling pathways have been directly linked to this compound, related sesquiterpene pyridine alkaloids from Tripterygium wilfordii have been shown to possess anti-inflammatory and immunosuppressive properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway [4][6]. This pathway is a central regulator of inflammatory responses, cell survival, and proliferation.

The NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. Inhibition of this pathway by compounds like sesquiterpene pyridine alkaloids is a key mechanism for their anti-inflammatory effects.

Experimental Protocols for Future Research

To elucidate the ADME properties of this compound, a series of standard in vitro and in vivo experiments would be required.

In Vitro ADME Assays

-

Solubility: Thermodynamic and kinetic solubility assays at different pH values (e.g., 2.0, 6.5, 7.4) to mimic physiological conditions.

-

Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay to assess passive diffusion and active transport across the intestinal barrier.

-

Metabolic Stability: Incubation with liver microsomes (human and animal) or hepatocytes to determine the intrinsic clearance rate and identify major metabolites.

-

CYP Inhibition/Induction: Assays to determine if this compound inhibits or induces major CYP450 enzymes to assess the potential for drug-drug interactions.

-

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods to quantify the fraction bound to plasma proteins.

In Vivo Pharmacokinetic Studies

-

Animal Models: Studies in rodents (e.g., rats, mice) involving intravenous and oral administration of this compound.

-

Sample Collection: Serial blood sampling, along with urine and feces collection over a defined time course (e.g., 0-24 hours).

-

Bioanalysis: Development and validation of a sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify this compound and its potential metabolites in biological matrices.

-

Pharmacokinetic Analysis: Calculation of key parameters including clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (F%).

Conclusion

This compound is a structurally complex natural product with potential pharmacological relevance, given the activities of related sesquiterpene pyridine alkaloids. However, a significant knowledge gap exists regarding its pharmacokinetic profile and ADME properties. The information in this guide provides a predictive framework based on its chemical class, but dedicated experimental work is essential to determine its viability as a potential therapeutic agent. Future research focusing on the in vitro and in vivo protocols outlined above will be critical to understanding the absorption, distribution, metabolism, and excretion of this compound, paving the way for further development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Exploration of Novel Pharmacophore Characteristics and Multidirectional Elucidation of Structure-Activity Relationship and Mechanism of Sesquiterpene Pyridine Alkaloids from Tripterygium Based on Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Euonymine and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations [mdpi.com]

Euojaponine D interaction with specific protein targets

An In-depth Technical Guide to the Protein Interactions of Euojaponine D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sesquiterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii, has emerged as a compound of significant interest in oncological research. Computational studies have identified its potential to interact with multiple protein targets implicated in cancer cell proliferation, survival, and drug resistance. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with its putative protein targets, focusing on computationally predicted binding affinities and the experimental methodologies employed in this discovery. The information presented herein is primarily derived from a key study investigating the synergistic anti-cancer effects of alkaloids from Tripterygium wilfordii.

Identified Protein Targets of this compound

Computational network pharmacology and molecular docking studies have identified five primary protein targets of this compound. These proteins are key components of signaling pathways that are frequently dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.

-

Janus Kinase 1 (JAK1): A non-receptor tyrosine kinase that mediates signaling from various cytokine receptors, influencing cell growth, survival, and differentiation.

-